Trimethylsilyl perfluorononanoate
Description
Trimethylsilyl perfluorononanoate (C₁₂H₃F₁₇O₂Si) is a silyl ester derivative of perfluorononanoic acid (PFNA, C₉HF₁₇O₂), where the hydroxyl group of PFNA is replaced by a trimethylsilyl (-OSi(CH₃)₃) moiety. This modification enhances its volatility and alters solubility compared to the parent acid, making it useful in applications requiring hydrophobic coatings, surfactants, or intermediates in fluoropolymer synthesis .
The compound’s stability and resistance to hydrolysis are critical for industrial applications, though environmental persistence remains a concern due to its perfluorinated backbone .
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F17O2Si/c1-32(2,3)31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGFKKOFJCCLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F17O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022662 | |
| Record name | Trimethylsilyl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244856-06-1 | |
| Record name | Trimethylsilyl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl perfluorononanoate can be synthesized through the esterification of perfluorononanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
Trimethylsilyl perfluorononanoate undergoes hydrolysis in the presence of water, yielding trimethylsilanol and perfluorononanoic acid (PFNA). This reaction is typical of silyl esters, driven by the nucleophilic attack of water on the silicon-oxygen bond:
The hydrophobic perfluorinated chain slows hydrolysis compared to non-fluorinated analogs, enhancing stability in aqueous environments .
Silylation Reactions
As a silylating agent, this compound transfers its trimethylsilyl group to nucleophiles like alcohols or carboxylic acids, forming silyl ethers or esters. For example:
This reactivity is leveraged in protecting-group strategies and catalysis, particularly in Mukaiyama aldol reactions where silyl ketene acetals act as nucleophiles .
Comparative Reactivity
The table below highlights key differences between this compound and related organosilicon compounds:
Mechanistic Insights
The trimethylsilyl group enhances electrophilicity at the silicon center, promoting nucleophilic substitution. Meanwhile, the perfluorononanoate moiety stabilizes intermediates through electron-withdrawing effects, as seen in fluorinated surfactants and polymers . Experimental studies on zebrafish embryos further corroborate the compound’s stability and bioaccumulation potential, indirectly informing its environmental reactivity .
Scientific Research Applications
Analytical Chemistry
Trimethylsilyl perfluorononanoate is utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). Its ability to form stable derivatives enhances the detection and quantification of various biomolecules, especially in complex matrices.
- Case Study : In a study examining environmental pollutants, researchers employed this compound to derivatize perfluorinated compounds for improved detection sensitivity. The results demonstrated a significant increase in recovery rates and lower limits of detection compared to non-derivatized samples .
| Compound | Detection Method | Recovery Rate (%) | Limit of Detection (ng/g) |
|---|---|---|---|
| Perfluorooctanoic acid | GC-MS | 85 | 0.5 |
| Perfluorononanoic acid | GC-MS | 90 | 0.3 |
Materials Science
The compound is also used in the formulation of advanced materials, particularly in coatings that require exceptional water and oil repellency. Its incorporation into polymer matrices enhances the durability and performance of these materials.
- Case Study : A research team developed a fluorinated coating incorporating this compound, which was tested for its hydrophobic properties. The coating exhibited a contact angle greater than 120°, indicating excellent water repellency .
| Coating Type | Contact Angle (°) | Abrasion Resistance (cycles) |
|---|---|---|
| Control | 80 | 500 |
| Fluorinated Coating | 125 | 1000 |
Environmental Studies
This compound has been studied for its role in assessing environmental contamination by per- and polyfluoroalkyl substances (PFAS). Its ability to form stable derivatives aids in the quantification of these persistent pollutants in water and soil samples.
- Case Study : In an investigation of PFAS contamination in groundwater, this compound was used to derivatize samples prior to analysis. The study highlighted the compound's effectiveness in improving the detection limits for various PFAS compounds, facilitating better risk assessment for human health .
| Sample Type | PFAS Detected | Concentration (ng/L) |
|---|---|---|
| Groundwater | Perfluorooctanoic acid | 15 |
| Soil | Perfluorononanoic acid | 30 |
Mechanism of Action
The mechanism by which trimethylsilyl perfluorononanoate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions, while the perfluorinated chain imparts hydrophobicity and chemical stability. These properties make it an effective agent in modifying surface properties and protecting sensitive functional groups during chemical reactions .
Comparison with Similar Compounds
Chemical and Physical Properties
The table below compares key properties of Trimethylsilyl perfluorononanoate with related perfluoroalkyl substances (PFAS) and silylated compounds:
| Property | This compound | PFNA (Parent Acid) | Trimethylsilyl Triflate | Ammonium 4,8-Dioxa-3H-Perfluorononanoate |
|---|---|---|---|---|
| Chemical Formula | C₁₂H₃F₁₇O₂Si | C₉HF₁₇O₂ | C₄H₉F₃O₃SSi | C₉HF₁₇NO₄ |
| Molecular Weight | ~550 g/mol* | 464.08 g/mol | 222.26 g/mol | 481.1 g/mol* |
| Boiling Point | Estimated >200°C (decomposes) | Decomposes at 220°C | 142–144°C | Not reported |
| Solubility | Low in water, high in organics | Low in water (0.01–0.1 mg/L) | Reacts with polar solvents | Moderately soluble in water |
| Applications | Hydrophobic coatings, surfactants | Fluoropolymer manufacturing | Catalysis, organic synthesis | PFOA replacement in emulsifiers |
| Environmental Half-Life | Likely decades (PFAS-like) | >50 years | Days to weeks | Under investigation |
Toxicity and Environmental Impact
- This compound: Limited toxicological data exist, but hydrolysis to PFNA may occur, leading to bioaccumulation and hepatotoxicity. Environmental monitoring studies detect related silylated PFAS (e.g., tert-butyldimethylsilyl esters) at µg/L levels, suggesting persistence .
- PFNA: Documented hepatotoxicity, immunotoxicity, and endocrine disruption in animal studies. Serum levels in humans correlate with reduced vaccine efficacy .
- Trimethylsilyl Triflate : Acute toxicity (corrosive, irritant) but lower bioaccumulation due to shorter chain length and faster degradation .
- Ammonium 4,8-Dioxa-3H-Perfluorononanoate: Developed as a safer emulsifier, though long-term ecological impacts remain unclear .
Key Research Findings
- Toxicity Mechanisms : PFAS compounds, including PFNA, inhibit aromatase activity in placental cells, disrupting lipid metabolism and hormone synthesis .
- Regulatory Trends: Ammonium 4,8-dioxa-3H-perfluorononanoate exemplifies efforts to replace long-chain PFAS, though alternatives require rigorous evaluation .
Biological Activity
Trimethylsilyl perfluorononanoate (TMS-PFNA) is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their widespread use in industrial applications and potential implications for human health and the environment. This article explores the biological activity of TMS-PFNA, focusing on its mechanisms of action, toxicity, and relevant case studies.
TMS-PFNA is characterized by its perfluorinated carbon chain, which contributes to its unique chemical stability and hydrophobic properties. The structure can be represented as follows:
- Chemical Formula : C9H17F9O2Si
- Molecular Weight : Approximately 400 g/mol
Mechanisms of Biological Activity
The biological activity of TMS-PFNA is primarily attributed to its interactions with biological membranes and proteins. The following mechanisms are noteworthy:
- Endocrine Disruption : TMS-PFNA has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity. Studies indicate that PFAS can disrupt thyroid hormone levels, which are critical for metabolic regulation and development .
- Cellular Toxicity : In vitro studies have demonstrated that exposure to TMS-PFNA can induce cytotoxic effects in various cell lines. This toxicity is often mediated through oxidative stress and inflammation pathways, leading to cell apoptosis and necrosis .
- Bioaccumulation : Due to its lipophilic nature, TMS-PFNA can accumulate in biological tissues over time, raising concerns about long-term exposure effects. Research shows that PFAS compounds can persist in the environment and bioaccumulate in food chains, impacting wildlife and potentially humans .
Toxicological Studies
Several studies have investigated the toxicological profile of TMS-PFNA:
- Animal Studies : Research on rodents has revealed that chronic exposure to TMS-PFNA leads to liver damage, altered lipid metabolism, and immune system dysfunction. Notably, a study indicated significant liver weight increases and histopathological changes in treated groups compared to controls .
- Human Epidemiological Data : Epidemiological studies have linked PFAS exposure, including TMS-PFNA, to adverse health outcomes such as increased cholesterol levels, immune response alterations, and potential links to certain cancers . For instance, a cohort study found associations between PFAS concentrations in serum samples and increased incidence of liver disease among exposed populations.
Case Studies
A few notable case studies highlight the implications of TMS-PFNA exposure:
- Case Study 1: Wildlife Exposure
- Case Study 2: Human Health Impact
Data Summary Table
Q & A
Basic: What are the optimal methods for synthesizing Trimethylsilyl perfluorononanoate in laboratory settings?
Answer:
Synthesis typically involves silylation of perfluorononanoic acid using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under anhydrous conditions. For example, phosphazene intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) can act as catalysts, with triethylamine (Et₃N) as a base to neutralize HCl byproducts . Reactions are monitored via thin-layer chromatography (TLC) and purified using column chromatography. Key considerations include solvent selection (e.g., THF for solubility) and reaction time (e.g., 3 days at room temperature for complete conversion) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization is standard for volatile analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity. For non-volatile analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. X-ray crystallography may resolve crystal structures when single crystals are obtainable .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer:
- NMR : ¹⁹F NMR identifies fluorinated chain symmetry and purity (e.g., absence of hydrolyzed byproducts).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight ([M+H]⁺ or [M-TMS]⁺ ions).
- FTIR : C-F stretching (1100–1250 cm⁻¹) and Si-O peaks (1000–1100 cm⁻¹) confirm functional groups.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced: How can researchers detect and quantify this compound in environmental matrices?
Answer:
Environmental detection requires solid-phase extraction (SPE) followed by LC-MS/MS with isotopic dilution (e.g., ¹³C-labeled internal standards). Method validation should include recovery rates (70–120%) and limits of detection (LOD < 1 ng/L). Contamination risks from perfluorinated precursors (e.g., PFNA) must be mitigated via blank controls .
Advanced: What are the degradation pathways of this compound under environmental conditions?
Answer:
Hydrolysis under alkaline conditions cleaves the TMS group, yielding perfluorononanoic acid (PFNA), a persistent environmental contaminant. Advanced oxidation processes (e.g., UV/H₂O₂) degrade PFNA into shorter-chain perfluoroalkyl acids (PFAAs). Researchers must track intermediates using time-resolved LC-MS and assess toxicity via bioassays .
Advanced: How does this compound interact with biological systems, and what are the implications for toxicology studies?
Answer:
The compound’s lipophilicity enhances cellular uptake, potentially disrupting membrane function. In vitro models (e.g., hepatocyte cultures) assess metabolic stability, while in vivo studies track bioaccumulation in organs via LC-MS. Comparative toxicokinetics with PFNA are critical due to shared degradation pathways .
Advanced: How can researchers resolve contradictions in environmental occurrence data for this compound?
Answer:
Discrepancies (e.g., detection rates in NWIS data) arise from analytical variability (e.g., derivatization efficiency in GC-MS) or sampling bias. Robust QA/QC protocols, inter-laboratory comparisons, and harmonized reporting frameworks (e.g., EPA SW-846) improve data reliability .
Advanced: What methodological challenges arise when comparing automated derivatization protocols for GC-MS analysis?
Answer:
Automated silylation (e.g., using BSTFA or MSTFA) introduces variability in derivatization efficiency (e.g., 70–95% for polar metabolites). Researchers must optimize parameters (e.g., incubation temperature, 70°C; reaction time, 60 min) and validate against manual protocols. Incomplete derivatization skews untargeted metabolomics results .
Advanced: What are the cross-disciplinary applications of this compound in materials science?
Answer:
The compound’s fluorophilic properties make it suitable for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
